molecular formula C19H17N3O2S B2533972 2-(methylsulfanyl)-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}pyridine-3-carboxamide CAS No. 1302131-88-9

2-(methylsulfanyl)-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}pyridine-3-carboxamide

Cat. No.: B2533972
CAS No.: 1302131-88-9
M. Wt: 351.42
InChI Key: LXHWRYTUUXRKAR-UHFFFAOYSA-N
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Description

The compound “2-(methylsulfanyl)-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}pyridine-3-carboxamide” is a versatile chemical compound with potential applications in scientific research. It offers new avenues for drug development and molecular studies. This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound is unique and intriguing. It contains a pyridine ring, a carboxamide group, and a methylsulfanyl group. The carboxamide group is substituted with a benzene ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Ma et al. (2017) describes the use of an amide derived from 4-hydroxy-L-proline in Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts. This process is significant in the synthesis of pharmaceutically important (hetero)aryl methylsulfones (Ma et al., 2017).
  • Research by Krauze et al. (2007) discusses the one-pot cyclocondensation process involving benzylidenemalononitrile and N-methyl-2-thiocarbamoylacetamide, leading to alternative products such as N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide (Krauze et al., 2007).

Biological Activities

  • A study by Brown et al. (1993) highlights the synthesis and biological activities of derivatives of 2-oxo-1-pyridin-3-ylcyclohexanecarbothioic acid methylamide. These compounds were evaluated for their potential as antihypertensive and antianginal agents (Brown et al., 1993).
  • Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This has implications for cancer treatment, as demonstrated in a human gastric carcinoma xenograft model (Schroeder et al., 2009).

Catalytic Applications

  • Research by Matloobi and Kappe (2007) developed an efficient microwave-assisted solution-phase method for synthesizing 2-amino-4-arylpyrimidine derivatives. This method involves a multicomponent reaction leading to dihydropyrimidine-2-thiones, which are essential in pharmaceutical synthesis (Matloobi & Kappe, 2007).

Miscellaneous Applications

  • A study by Bradiaková et al. (2009) outlines the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. These compounds have potential applications in various chemical processes (Bradiaková et al., 2009).
  • Yue et al. (2011) investigated the metabolism of 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide in rats and dogs, providing insights into its metabolic pathways (Yue et al., 2011).

Properties

IUPAC Name

2-methylsulfanyl-N-[4-[(2-oxopyridin-1-yl)methyl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-25-19-16(5-4-11-20-19)18(24)21-15-9-7-14(8-10-15)13-22-12-3-2-6-17(22)23/h2-12H,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHWRYTUUXRKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)CN3C=CC=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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